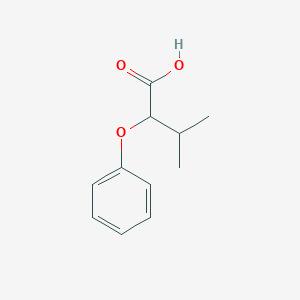

3-Methyl-2-phenoxybutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACSRILQPQYFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303827 |

Source

|

| Record name | 3-Methyl-2-phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13794-02-0 |

Source

|

| Record name | 3-Methyl-2-phenoxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-phenoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-2-phenoxybutanoic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is approached through a robust and well-established two-step process, commencing with the alpha-bromination of 3-methylbutanoic acid via the Hell-Volhard-Zelinsky reaction, followed by a Williamson ether synthesis with phenol. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the analytical techniques for the comprehensive characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge and procedures to successfully synthesize and validate this important chemical entity.

Introduction: The Significance of Phenoxyalkanoic Acids

Phenoxyalkanoic acids represent a significant class of organic compounds with diverse applications, most notably in the fields of agrochemicals and pharmaceuticals.[1] The structural motif of an aryloxy-linked carboxylic acid imparts a unique combination of lipophilicity and acidity, allowing these molecules to interact with a variety of biological targets. Their utility as herbicides is well-documented, and more recently, their potential as therapeutic agents has garnered considerable attention.[2][3] The exploration of substituted phenoxyalkanoic acids, such as this compound, is a key area of research in the development of novel bioactive molecules. The strategic placement of substituents on both the phenoxy and alkanoic acid moieties allows for the fine-tuning of physicochemical properties and biological activity.

This guide focuses specifically on this compound, providing a detailed roadmap for its synthesis and a thorough discussion of the analytical methods required for its structural elucidation and purity assessment.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available starting materials.

Caption: Hell-Volhard-Zelinsky bromination of 3-methylbutanoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylbutanoic acid | 102.13 | 10.2 g | 0.1 |

| Red phosphorus | 30.97 | 0.1 g | - |

| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.11 |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-methylbutanoic acid (10.2 g, 0.1 mol) and red phosphorus (0.1 g).

-

Slowly add bromine (17.6 g, 0.11 mol) from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the flask should be cooled in a water bath to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours, or until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature and slowly add 5 mL of water to hydrolyze the acyl bromide intermediate.

-

Distill the mixture to remove unreacted bromine and hydrogen bromide.

-

The crude 3-methyl-2-bromobutanoic acid can be purified by vacuum distillation.

Synthesis of this compound (Target Molecule)

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. In this step, the sodium salt of phenol (sodium phenoxide) acts as a nucleophile, displacing the bromide from 3-methyl-2-bromobutanoic acid in an SN2 reaction. [4][5]

Caption: Williamson ether synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenol | 94.11 | 9.4 g | 0.1 |

| Sodium hydroxide | 40.00 | 8.0 g | 0.2 |

| 3-Methyl-2-bromobutanoic acid | 181.03 | 18.1 g | 0.1 |

| Water | 18.02 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| 6M Hydrochloric acid | - | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

-

To this solution, add phenol (9.4 g, 0.1 mol) and stir until it dissolves completely to form sodium phenoxide.

-

Slowly add a solution of 3-methyl-2-bromobutanoic acid (18.1 g, 0.1 mol) in a small amount of water to the reaction mixture.

-

Heat the mixture under reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with 6M hydrochloric acid until the solution is acidic to litmus paper.

-

The crude product will precipitate out of the solution. If it is an oil, cool the mixture in an ice bath to induce solidification.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): This technique provides information about the number and types of protons in the molecule and their connectivity.

Predicted 1H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~6.8-7.4 | Multiplet | 5H | Ar-H |

| ~4.5 | Doublet | 1H | -CH(O)- |

| ~2.2 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.0-1.2 | Doublet of doublets | 6H | -CH(CH₃)₂ |

13C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in the molecule.

Predicted 13C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~158 | Ar-C-O |

| ~130 | Ar-C |

| ~122 | Ar-C |

| ~116 | Ar-C |

| ~80 | -CH(O)- |

| ~32 | -CH(CH₃)₂ |

| ~18-20 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~1710 | C=O stretch (Carboxylic acid) |

| ~1600, ~1490 | C=C stretch (Aromatic ring) |

| ~1240 | C-O stretch (Aryl ether) |

| ~1100 | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 149 | [M - COOH]⁺ |

| 107 | [C₆H₅O-CH₂]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Applications and Future Directions

Phenoxyalkanoic acid derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. [1][3]The structural features of this compound make it a compelling candidate for screening in various biological assays. The presence of the phenoxy group can enhance membrane permeability, while the carboxylic acid moiety can participate in hydrogen bonding interactions with biological targets. The isopropyl group introduces a degree of lipophilicity and steric bulk that can influence binding affinity and selectivity.

Future research could focus on:

-

Biological Screening: Evaluating the synthesized compound for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

-

Analogue Synthesis: Preparing a library of related compounds with modifications to the aromatic ring and the alkyl chain to establish structure-activity relationships (SAR).

-

Computational Modeling: Utilizing molecular docking and other computational tools to predict potential biological targets and guide the design of more potent analogues.

Conclusion

This technical guide has provided a detailed and practical approach to the synthesis and characterization of this compound. By following the outlined procedures, researchers can confidently prepare this molecule and rigorously verify its structure and purity. The combination of the Hell-Volhard-Zelinsky reaction and the Williamson ether synthesis offers a reliable and efficient synthetic route. The provided characterization data, while predictive, serves as a valuable reference for analytical confirmation. The continued exploration of phenoxyalkanoic acids holds great promise for the discovery of new therapeutic agents, and this guide serves as a foundational resource for researchers in this exciting field.

References

-

University of California, Davis. The Williamson Ether Synthesis. [Link]

-

Millersville University. Experiment 06 Williamson Ether Synthesis. [Link]

-

Kim, J. H., et al. (1997). Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives. Archives of Pharmacal Research, 20(1), 72-75. [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

-

BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides. [Link]

-

PubChem. (R)-3-Methyl-2-phenylbutanoic acid. [Link]

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

ResearchGate. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

-

NIST WebBook. 3-Methyl-2-butenoic acid, 3-methylbut-2-enyl ester. [Link]

-

SpectraBase. 3-Methyl-1-phenoxy-1-phenyl-butan-2-ol - Optional[MS (GC)] - Spectrum. [Link]

-

Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. [Link]

-

PubMed Central. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]

-

PubChem. 3-Methoxybenzoic Acid. [Link]

- Google Patents.

-

NIST WebBook. Benzoic acid, 3-methyl-. [Link]

-

SpectraBase. 3-Methyl-2-butenoic acid, decyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 3-Methyl-2-butenoic acid, decyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. Methyl 2-Methoxybenzoate. [Link]

Sources

- 1. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

biological activity of 3-Methyl-2-phenoxybutanoic acid enantiomers

An In-depth Technical Guide to the Stereoselective Biological Activity of 3-Methyl-2-phenoxybutanoic Acid Enantiomers

Authored by: A Senior Application Scientist

Foreword

The principle of stereoisomerism is a cornerstone of modern agrochemistry and drug development. For active ingredients with chiral centers, the spatial arrangement of atoms can lead to profound differences in biological activity between enantiomers. This guide delves into the stereoselective bioactivity of this compound, a member of the phenoxyalkanoic acid class of herbicides. While direct literature on this specific molecule is nascent, this document synthesizes established principles from closely related and commercially significant analogues, such as Mecoprop (MCPP) and Dichlorprop (2,4-DP), to provide a robust framework for its investigation. This guide is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, offering both foundational knowledge and actionable experimental designs.

Introduction: The Significance of Chirality in Phenoxyalkanoic Acids

Phenoxyalkanoic acids are a class of synthetic auxins that have been widely used as systemic herbicides for the control of broadleaf weeds. Their mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death. A key structural feature of many of these herbicides, including this compound, is the presence of a chiral carbon at the C-2 position of the alkanoic acid chain.

This chirality gives rise to two enantiomeric forms, designated as (R) and (S). It is a well-established phenomenon that the herbicidal activity of these compounds resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is often inactive or significantly less active. This stereoselectivity is attributed to the specific binding interactions with the auxin receptors in plants, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1). The (R)-enantiomer's three-dimensional structure allows for a precise fit into the receptor's binding pocket, initiating the downstream signaling cascade that leads to herbicidal effects. In contrast, the (S)-enantiomer fails to bind effectively, rendering it biologically inert.

The practical implications of this stereoselectivity are substantial. The use of enantiomerically pure (R)-forms, a practice known as "chiral switching," allows for a reduction in the total amount of herbicide applied to the environment, minimizing off-target effects and reducing the metabolic load on non-target organisms.

Enantioselective Synthesis and Separation

The investigation of the differential necessitates their preparation in high enantiomeric purity. Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis offers a direct route to the desired enantiomer, often employing chiral catalysts or auxiliaries. A plausible synthetic pathway for (R)-3-Methyl-2-phenoxybutanoic acid is outlined below, based on established methodologies for related compounds.

Protocol: Asymmetric Synthesis of (R)-3-Methyl-2-phenoxybutanoic Acid

-

Starting Material: Commercially available (S)-2-bromo-3-methylbutanoic acid.

-

Nucleophilic Substitution: The synthesis proceeds via a Walden inversion (SN2 reaction), where the stereochemistry at the chiral center is inverted.

-

Reaction:

-

Dissolve sodium phenoxide in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Add (S)-2-bromo-3-methylbutanoic acid to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture and acidify with a dilute mineral acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired (R)-3-Methyl-2-phenoxybutanoic acid.

-

Chiral Resolution

Alternatively, a racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers.

Protocol: Diastereomeric Salt Crystallization

-

Racemic Acid Synthesis: Prepare racemic this compound using standard synthetic methods without chiral control.

-

Resolving Agent: Select a chiral base, such as (R)-(+)-α-methylbenzylamine or quinine.

-

Salt Formation:

-

Dissolve the racemic acid in a suitable solvent (e.g., ethanol or acetone).

-

Add an equimolar amount of the chiral resolving agent.

-

The two enantiomers of the acid will form diastereomeric salts with the chiral base: [(R)-acid:(R)-base] and [(S)-acid:(R)-base].

-

-

Fractional Crystallization:

-

These diastereomeric salts have different physical properties, including solubility.

-

Allow the solution to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration.

-

-

Liberation of the Enantiomer:

-

Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched acid.

-

Extract the enantiomer into an organic solvent and purify.

-

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or gas chromatography (GC).

Comparative Biological Activity Assessment

A series of bioassays should be conducted to quantify and compare the biological activities of the (R)- and (S)-enantiomers of this compound.

Whole-Plant Herbicidal Activity

This assay evaluates the overall herbicidal efficacy of the enantiomers on target weed species.

Protocol: Greenhouse Pot Assay

-

Plant Material: Select a susceptible broadleaf weed species, such as Galium aparine (cleavers) or Stellaria media (common chickweed). Grow seedlings in pots to the 2-4 leaf stage.

-

Treatment Application:

-

Prepare stock solutions of each enantiomer and the racemic mixture in a suitable solvent (e.g., acetone with a surfactant).

-

Create a dilution series to test a range of application rates (e.g., 0, 10, 50, 100, 200 g active ingredient per hectare).

-

Apply the treatments as a foliar spray using a laboratory spray chamber to ensure uniform coverage.

-

-

Evaluation:

-

Maintain the plants in a greenhouse under controlled conditions.

-

Assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0 = no effect, 100 = complete death).

-

Measure plant biomass (fresh and dry weight) at the end of the experiment.

-

-

Data Analysis: Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each enantiomer and the racemate.

Auxin-like Activity: Root Elongation Assay

This assay specifically measures the auxin-like effects of the compounds on root growth.

Protocol: Petri Dish Root Growth Assay

-

Plant Material: Use a sensitive indicator species, such as Arabidopsis thaliana or cress (Lepidium sativum).

-

Assay Setup:

-

Prepare agar medium in Petri dishes containing a range of concentrations of each enantiomer.

-

Aseptically place seeds on the surface of the agar.

-

Seal the plates and place them vertically in a growth chamber to allow for gravitropic root growth.

-

-

Measurement:

-

After a set period (e.g., 5-7 days), measure the primary root length of the seedlings.

-

-

Data Analysis: Plot root length against concentration to determine the concentration that inhibits root growth by 50% (IC₅₀). Typically, auxin-like compounds at low concentrations stimulate root growth, while higher concentrations are inhibitory.

Molecular Target Interaction: Receptor Binding Assay

A competitive radioligand binding assay can provide insights into the direct interaction of the enantiomers with the auxin receptor complex.

Protocol: In Vitro TIR1 Receptor Binding Assay

-

Receptor Preparation: Express and purify the auxin receptor F-box protein TIR1 from a suitable expression system (e.g., E. coli or insect cells).

-

Radioligand: Use a high-affinity radiolabeled auxin, such as [³H]-IAA.

-

Competitive Binding:

-

Incubate a constant amount of the purified TIR1 receptor and [³H]-IAA with increasing concentrations of the unlabeled competitor (either (R)- or (S)-3-Methyl-2-phenoxybutanoic acid).

-

Allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Separate the receptor-bound radioligand from the unbound radioligand using a technique like gel filtration or a filter-binding assay.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of the competitor.

-

Calculate the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. This value is inversely proportional to the binding affinity.

-

Data Summary and Visualization

The expected outcomes of these experiments can be summarized for clarity and comparative analysis.

Table 1: Expected Comparative Biological Activity of this compound Enantiomers

| Assay | Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Whole-Plant Herbicidal Activity | GR₅₀ (g/ha) on Galium aparine | Low (e.g., 50-100) | High (>1000) or No Effect | Intermediate (e.g., 100-200) |

| Auxin-like Activity | Root Elongation IC₅₀ (µM) | Low (e.g., 1-10) | High (>100) | Intermediate (e.g., 2-20) |

| Receptor Binding | TIR1 Binding IC₅₀ (µM) | Low (e.g., 0.1-1) | High (>50) or No Binding | Intermediate (e.g., 0.2-2) |

Diagrams

Experimental Workflow

Caption: Workflow for the synthesis, separation, and biological evaluation of this compound enantiomers.

Mechanism of Stereoselective Auxin Herbicide Action

Caption: The (R)-enantiomer binds to the auxin receptor, leading to plant death, while the (S)-enantiomer does not bind effectively.

Conclusion and Future Directions

The biological activity of this compound is predicted to be highly stereoselective, with the (R)-enantiomer possessing potent herbicidal properties and the (S)-enantiomer being largely inactive. This guide provides a comprehensive framework for validating this hypothesis through enantioselective synthesis, robust bioassays, and molecular interaction studies. The confirmation of this stereoselectivity would position (R)-3-Methyl-2-phenoxybutanoic acid as a candidate for development as a chirally pure herbicide, offering enhanced efficacy and a reduced environmental footprint compared to a racemic mixture. Future research should focus on optimizing the asymmetric synthesis, expanding the scope of biological testing to include a wider range of plant species and environmental fate studies, and further elucidating the precise molecular interactions with the target receptor complex.

References

-

Title: The basis for the enantioselectivity of the phenoxypropionate herbicides. Source: Pesticide Science URL: [Link]

-

Title: Stereoselectivity of the herbicidal Phytoactivity of the (R)-(+)- and (S)-(−)-Enantiomers of Dichlorprop and Mecoprop. Source: Journal of Agricultural and Food Chemistry URL: [Link]

-

Title: The TIR1 Subfamily of F-Box Proteins. Source: Trends in Plant Science URL: [Link]

discovery of novel 3-Methyl-2-phenoxybutanoic acid derivatives

An In-Depth Technical Guide to the Discovery of Novel 3-Methyl-2-phenoxybutanoic Acid Derivatives as Potential Herbicides

Abstract

The phenoxyalkanoic acids represent a cornerstone class of synthetic auxin herbicides that have been pivotal in agricultural weed management for decades.[1][2] This guide outlines a comprehensive, multi-phase strategic workflow for the discovery, synthesis, and characterization of novel derivatives of this compound, a core structure with potential for developing next-generation herbicidal compounds. We detail a systematic approach beginning with the design and synthesis of a focused combinatorial library, followed by a robust high-throughput screening (HTS) cascade to identify initial "hits." Subsequent sections provide field-proven protocols for hit-to-lead progression, including secondary whole-plant assays, structure-activity relationship (SAR) studies, and definitive spectroscopic characterization. The narrative emphasizes the causal logic behind experimental choices, grounding the discovery process in established principles of herbicide science and medicinal chemistry to provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for New Phenoxy Herbicides

Phenoxy herbicides function by mimicking indole-3-acetic acid (IAA), the primary natural auxin in plants.[3][4] This mimicry leads to a disruption of hormonal balance, causing uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately resulting in their death.[2][3] Classic examples like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have been used effectively since the 1940s.[4]

However, the continuous evolution of herbicide resistance in weed populations necessitates a persistent search for novel active ingredients. The core structure of this compound presents an intriguing scaffold for exploration. The presence of a chiral center at the C-2 position, created by the methyl group adjacent to the carboxylic acid, is particularly significant. In related compounds like dichlorprop, biological activity is known to reside almost exclusively in the (2R)-isomer.[1] This stereospecificity offers an opportunity for creating highly targeted and efficient herbicides.

This guide provides a validated, step-by-step framework for navigating the complex path from initial concept to a well-characterized lead compound based on this promising chemical scaffold.

The Discovery Engine: An Integrated Workflow

The discovery of a novel bioactive compound is not a linear process but a cyclical and integrated workflow. The process is designed as a funnel, starting with a large number of diverse compounds that are progressively filtered through increasingly rigorous assays to identify a few promising candidates. This iterative approach ensures that resources are focused on compounds with the highest potential for success.

The workflow below illustrates the key phases: Library Synthesis, High-Throughput Screening (HTS), Hit-to-Lead Confirmation, and Lead Optimization. Each phase involves a feedback loop where data from biological testing informs the design of the next generation of compounds.

Caption: Figure 1: Integrated workflow for herbicide discovery.

Phase 1: Library Synthesis & High-Throughput Screening (HTS)

Rationale for a Combinatorial Approach

The initial phase of discovery aims to explore a wide chemical space efficiently. Rather than synthesizing single compounds one by one, a combinatorial approach is employed to generate a "library" of related molecules.[5] For the this compound core, the carboxylic acid group is an ideal handle for creating a library of esters. Ester forms are common in commercial phenoxy herbicides as they can improve absorption through the plant cuticle before being hydrolyzed to the active acid form within the plant.[1][6]

Protocol: Parallel Synthesis of a this compound Ester Library

This protocol describes the synthesis of a 96-compound library in a parallel format using a 96-well reaction block.

Objective: To create a diverse library of esters by reacting the core acid with a variety of alcohols.

Materials:

-

(R,S)-3-Methyl-2-phenoxybutanoic acid (core structure)

-

96 diverse alcohols (pre-aliquoted into a 96-well plate)

-

DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent

-

DMAP (4-Dimethylaminopyridine) as a catalyst

-

Dichloromethane (DCM) as solvent

-

96-well reaction block with magnetic stirring

-

Robotic liquid handler

Procedure:

-

Preparation of Core Acid Stock: Prepare a 0.5 M solution of (R,S)-3-Methyl-2-phenoxybutanoic acid in DCM.

-

Reagent Preparation: Prepare a 0.6 M solution of DCC and a 0.1 M solution of DMAP in DCM.

-

Alcohol Plate: Use a pre-prepared 96-well plate containing 0.55 mmol of each unique alcohol per well.

-

Reaction Setup (Automated):

-

Using a robotic liquid handler, dispense 1.0 mL of the core acid stock solution (0.5 mmol) into each well of the alcohol plate.

-

Dispense 1.0 mL of the DCC solution (0.6 mmol) into each well.

-

Dispense 0.2 mL of the DMAP solution (0.02 mmol) into each well.

-

-

Reaction: Seal the reaction block and allow it to stir at room temperature for 18 hours.

-

Workup:

-

The reaction produces a dicyclohexylurea (DCU) precipitate. Centrifuge the block to pellet the DCU.

-

Transfer the supernatant (containing the desired ester product) to a fresh 96-well collection plate.

-

Wash the reaction wells with 0.5 mL of DCM, centrifuge, and add the supernatant to the collection plate.

-

-

Solvent Removal & Storage: Evaporate the DCM under a stream of nitrogen. Dissolve the resulting crude ester library in DMSO to a final concentration of 10 mM for storage and use in HTS.

High-Throughput Screening (HTS) for Auxinic Activity

HTS is the engine of modern discovery, allowing for the rapid testing of thousands of compounds.[7] For synthetic auxins, a primary assay based on a clear physiological response is required. Inhibition of root growth in a model plant like Arabidopsis thaliana is a robust and easily quantifiable phenotype that can be adapted to a miniaturized, 96-well plate format.[5]

HTS Protocol: Primary Seedling Root Growth Assay

Objective: To identify compounds from the synthesized library that exhibit significant root growth inhibition in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (Col-0 ecotype)

-

Sterile 96-well clear-bottom microtiter plates

-

Murashige and Skoog (MS) agar medium

-

Compound library (10 mM in DMSO)

-

Automated plate reader or high-resolution scanner

Procedure:

-

Plate Preparation: Dispense 200 µL of sterile, molten MS agar medium into each well of the 96-well plates. Allow to solidify.

-

Compound Addition:

-

In a separate "dosing" plate, dilute the 10 mM compound library to 100 µM in sterile water.

-

Transfer 2 µL of the 100 µM compound solution to the surface of the agar in the assay plates, resulting in a final concentration of approximately 1 µM.

-

Controls: Designate columns for controls: DMSO only (negative control) and 1 µM 2,4-D (positive control).

-

-

Seed Plating: Aseptically place 3-5 surface-sterilized Arabidopsis seeds into each well.

-

Incubation: Seal the plates, stratify at 4°C for 48 hours to synchronize germination, then transfer to a growth chamber (22°C, 16h light/8h dark cycle) in a vertical orientation to allow roots to grow down the agar surface.

-

Data Acquisition: After 5-7 days, measure the primary root length in each well using a plate reader or by imaging the plates with a scanner and using image analysis software.

-

Hit Identification: Calculate the percent root growth inhibition relative to the negative (DMSO) control. A "hit" is defined as any compound causing >75% inhibition, a threshold comparable to the positive control.

Phase 2: Hit Confirmation and Secondary Assays

From "Hits" to "Leads": The Validation Funnel

A primary HTS "hit" is not a guaranteed success.[7] The initial screen is designed for speed and may produce false positives. The goal of Phase 2 is to confirm the activity of the hits and test them in a more biologically relevant system. This involves re-testing the original hit compounds and then advancing confirmed actives to a whole-plant assay that better simulates agricultural use.

Protocol: Whole-Plant Post-Emergence Efficacy Assay

Objective: To evaluate the herbicidal efficacy of confirmed hits on a target broadleaf weed species when applied post-emergence.

Materials:

-

Confirmed hit compounds

-

Target weed species (e.g., Velvetleaf, Abutilon theophrasti) and a tolerant crop species (e.g., Corn, Zea mays)

-

Potting soil and pots (e.g., 10 cm square pots)

-

Greenhouse or controlled environment growth chamber

-

Track sprayer for uniform herbicide application

-

Formulation blank (surfactants, solvents)

Procedure:

-

Plant Growth: Sow seeds of both the weed and crop species in pots. Grow in a greenhouse until the weeds reach the 2-4 true leaf stage, a common timing for post-emergence applications.[8]

-

Treatment Preparation: Prepare spray solutions of the hit compounds at various concentrations (e.g., 100, 250, 500, 1000 g/ha). Dissolve the compounds in a suitable formulation blank to ensure proper leaf wetting. Include a negative control (formulation blank only) and a positive control (commercial standard like 2,4-D).

-

Application: Use a calibrated track sprayer to apply the treatments evenly over the plants. This ensures a reproducible application rate.[8]

-

Evaluation:

-

Return plants to the greenhouse.

-

Visually assess plant injury at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (plant death).

-

At 21 DAT, harvest the above-ground biomass, dry it in an oven, and weigh it to obtain a quantitative measure of efficacy.[8]

-

-

Data Analysis: Calculate the dose required to achieve 50% or 90% growth reduction (GR₅₀ / GR₉₀ values). A compound is advanced to "lead" status if it shows high efficacy on the target weed and high selectivity (low injury) on the crop species.

Data Presentation: Prioritizing Leads

The data from the secondary assay is used to prioritize compounds for the next phase. A clear, tabular summary is essential for comparison.

| Compound ID | Primary Screen (% Inhibition) | Target Weed GR₅₀ (g/ha) | Crop Injury at 2x GR₅₀ | Status |

| PD-001 | 98% | >2000 | <5% | Deprioritize (Low Potency) |

| PD-047 | 85% | 150 | >90% | Deprioritize (Non-selective) |

| PD-072 | 92% | 125 | <10% | Advance to Lead |

| PD-088 | 89% | 140 | <15% | Advance to Lead |

| 2,4-D | 95% | 180 | <10% | Benchmark |

Table 1: Example hit-to-lead prioritization data. Leads are selected based on high potency (low GR₅₀) on the target weed and low injury to the crop.

Phase 3: Lead Optimization & Structure-Activity Relationship (SAR) Studies

The Logic of SAR in Herbicide Design

Once validated leads are identified, the goal shifts to optimization. Structure-Activity Relationship (SAR) studies systematically modify the lead structure to understand which chemical features are essential for activity and selectivity.[9] By synthesizing and testing a new, focused set of analogs, chemists can fine-tune the molecule to enhance potency, improve crop safety, or alter its physical properties.[10][11]

For a lead like PD-072 , SAR exploration would involve:

-

Modifying the Phenoxy Ring: Investigating the effect of different substituents (e.g., halogens, methyl groups) at various positions on the phenyl ring.[10][12]

-

Altering the Ester Group: Synthesizing analogs with different alkyl or aryl esters to optimize uptake and translocation.

-

Exploring Stereochemistry: If the initial library was a racemate, the (R) and (S) enantiomers of the lead compound would be synthesized and tested separately to determine the active isomer.

Caption: Figure 2: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Spectroscopic Characterization of Lead Compounds

Unambiguous structural confirmation is critical. Every synthesized compound, especially key leads, must be thoroughly characterized to confirm its identity and purity. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13][14]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[13][15]

-

NMR Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the 3D arrangement of the molecule. ¹H and ¹³C NMR are standard for small organic molecules.[16][17]

Protocol: Standard NMR and Mass Spectrometry Analysis

Objective: To confirm the structure and purity of a synthesized lead compound analog.

Materials:

-

Purified compound sample (~5 mg)

-

Deuterated chloroform (CDCl₃) for NMR

-

Methanol or acetonitrile for MS

-

NMR spectrometer (e.g., 400 MHz)

-

High-Resolution Mass Spectrometer (e.g., ESI-Q-TOF)

Procedure:

-

NMR Sample Preparation: Dissolve ~5 mg of the compound in ~0.7 mL of CDCl₃ in an NMR tube.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, run 2D NMR experiments (e.g., COSY, HSQC) for complex structures.

-

-

MS Sample Preparation: Prepare a ~1 µg/mL solution of the compound in methanol.

-

MS Data Acquisition:

-

Infuse the sample into the mass spectrometer using electrospray ionization (ESI).

-

Acquire a full scan mass spectrum in positive or negative ion mode to find the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

The instrument's high resolution will provide an accurate mass, which can be used to confirm the elemental formula.

-

-

Data Analysis:

-

NMR: Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to confirm that they match the expected structure.

-

MS: Compare the measured accurate mass to the theoretical mass of the expected formula. The difference should be less than 5 ppm.

-

Purity: Purity is typically estimated from the ¹H NMR spectrum by integrating signals from the compound versus any impurity signals.

-

Mechanistic Insights: Understanding the "Why"

The Auxin Signaling Pathway

Understanding the mechanism of action provides a rational basis for compound design. Synthetic auxins like phenoxy acids bind to a co-receptor complex consisting of an F-box protein (like TIR1 or AFB5) and an Aux/IAA repressor protein.[11][18] This binding targets the Aux/IAA repressor for degradation, de-repressing Auxin Response Factors (ARFs) and leading to the massive transcription of auxin-responsive genes. This uncontrolled gene expression is the ultimate cause of the herbicidal effect.[10]

Caption: Figure 3: Simplified auxin herbicide mechanism of action.

In Silico Modeling

Computational tools can accelerate the optimization process. Molecular docking simulations can predict how a designed analog might bind to the auxin co-receptor pocket.[11][18] By comparing the predicted binding energies and interactions of different analogs, researchers can prioritize the synthesis of compounds most likely to have high biological activity, saving significant time and resources.

Conclusion and Future Directions

This guide has presented a robust, integrated strategy for the . By combining rational library design, high-throughput biological screening, and systematic lead optimization driven by SAR, this workflow provides a clear path to identifying potent and selective herbicide candidates. The emphasis on understanding the underlying mechanism of action ensures that the discovery process is not a random walk but a hypothesis-driven scientific endeavor.

Future work on optimized leads would involve more extensive testing, including evaluation against a wider range of weed species, crop safety trials under field conditions, and preliminary toxicology and environmental fate studies to ensure the compound meets rigorous safety standards.

References

- The Mechanism of Action: How Phenoxy Herbicides Work. Google Cloud.

- Phenoxy herbicide - Wikipedia. Wikipedia.

- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. LinkedIn.

- Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucid

- Phenoxy herbicide. Grok.

- Phenoxy Reference Guide. Pest Genie.

- Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. Bentham Science.

- Novel bioactive natural products from bacteria via bioprospecting, genome mining and metabolic engineering. PubMed Central.

- HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society.

- High-Throughput Screening (HTS)

- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m

- High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Weed Science.

- Screening techniques for the identification of bioactive compounds in natural products.

- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PubMed Central.

- High throughput screening in agricultural research.

- Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regul

- In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.

- European Guidelines to conduct herbicide resistance tests.

- Bioactive Compounds in Foods: New and Novel Sources, Characterization, Strategies, and Applic

- General guidelines for sound, small-scale herbicide efficacy research.

- NMR characterization of small and large molecules.

- Application Notes and Protocols for Field Efficacy Trials of MCPB Herbicide. Benchchem.

- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.

- Structure verification of small molecules using mass spectrometry and NMR spectroscopy.

- Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.

- Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega.

- Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.

- Nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.

- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.

- Structure-activity rel

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 10. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]

- 13. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 3-Methyl-2-phenoxybutanoic Acid

Introduction

3-Methyl-2-phenoxybutanoic acid is a carboxylic acid derivative featuring a phenoxy group at the alpha position and an isopropyl substituent. As a member of the phenoxyalkanoic acid class, it shares structural motifs with compounds of interest in agrochemicals and pharmaceuticals.[1] Accurate and unambiguous structural elucidation is the cornerstone of any research or development activity involving such molecules. This guide provides an in-depth technical overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound.

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals. The focus extends beyond simple data reporting to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical approach.

Section 1: Molecular Structure and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the molecule's structure. The presence of a chiral center at Carbon-2, the aromatic phenoxy group, the carboxylic acid function, and the isopropyl group all give rise to distinct and predictable spectroscopic signatures.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Chiral Centers | 1 (at C2) |

| Functional Groups | Carboxylic Acid, Ether (Phenoxy), Isopropyl |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential first-pass technique for functional group identification. For this compound, the spectrum is dominated by features of the carboxylic acid and the phenoxy ether moiety. The carboxylic acid O-H stretch is particularly diagnostic due to its extreme broadness, a direct consequence of intermolecular hydrogen bonding that forms stable dimers in the condensed phase.[2]

Expected IR Absorption Bands

The following table summarizes the key vibrational modes anticipated for the title compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Rationale & Causality |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Strong, Very Broad | This signature broad peak is due to strong hydrogen bonding between carboxylic acid dimers, which creates a wide distribution of bond energies.[3][4] It often overlaps with C-H stretches. |

| ~2970, ~2870 | Alkyl C-H | C-H Stretch | Medium-Strong | Arises from the methyl and methine C-H bonds of the isopropyl and backbone structure. |

| ~3050 | Aromatic C-H | C-H Stretch | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring. |

| 1760 - 1690 | Carboxylic Acid | C=O Stretch | Strong, Sharp | An intense absorption characteristic of the carbonyl group. Its exact position depends on dimerization; for dimers, it typically appears around 1710 cm⁻¹.[5] |

| ~1600, ~1490 | Aromatic Ring | C=C Stretch | Medium, Sharp | Skeletal vibrations of the phenyl ring. |

| 1320 - 1210 | Carboxylic Acid / Ether | C-O Stretch | Strong | A composite region. The C-O stretch of the carboxylic acid is strong.[2] The asymmetric C-O-C stretch of the aryl ether also contributes significantly in this area. |

| ~950 | Carboxylic Acid | O-H Bend | Medium, Broad | Out-of-plane bend for the hydrogen-bonded O-H group, another characteristic feature of carboxylic acid dimers.[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol is chosen for its simplicity, speed, and minimal sample preparation requirements.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted based on the principles of chemical equivalence, spin-spin coupling, and shielding/deshielding effects from adjacent functional groups. The chiral center at C2 renders the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and should appear as two distinct signals.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~12.0 | Singlet, Broad | 1H | H -OOC- | The carboxylic acid proton is highly deshielded and typically appears far downfield. Its signal is often broad and its chemical shift is dependent on concentration and solvent.[4][5] It will exchange with D₂O. |

| 7.30 - 6.90 | Multiplet | 5H | Aromatic C-H | Protons on the phenoxy ring. The ortho-, meta-, and para- protons will have slightly different chemical shifts, resulting in a complex multiplet. |

| ~4.50 | Doublet | 1H | CH -OAr | The proton at the chiral C2 position is deshielded by both the adjacent oxygen and the carbonyl group. It will be split into a doublet by the single proton on C3. |

| ~2.20 | Multiplet | 1H | (CH₃)₂CH - | The proton at C3 is coupled to the proton at C2 (doublet) and the six protons of the two methyl groups (septet), resulting in a complex multiplet (doublet of septets). |

| ~1.05 | Doublet | 3H | -CH(C H₃) | One of the diastereotopic methyl groups. It is split into a doublet by the proton on C3. |

| ~0.95 | Doublet | 3H | -CH(C H₃) | The second diastereotopic methyl group, appearing at a slightly different chemical shift. It is also split into a doublet by the proton on C3. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

| Predicted δ (ppm) | Assignment | Rationale & Causality |

| ~175 | C =O | The carboxylic acid carbonyl carbon is highly deshielded and appears in the characteristic downfield region for this functional group.[5] |

| ~157 | Ar C -O | The aromatic carbon directly attached to the ether oxygen is deshielded by the electronegative oxygen. |

| ~129 | Ar C -H (meta) | Aromatic carbons in the meta position. |

| ~122 | Ar C -H (para) | Aromatic carbon in the para position. |

| ~116 | Ar C -H (ortho) | Aromatic carbons in the ortho position, shielded relative to the meta carbons. |

| ~80 | C H-OAr | The C2 carbon is significantly deshielded due to its direct attachment to the electronegative phenoxy oxygen. |

| ~33 | (CH₃)₂C H- | The methine carbon of the isopropyl group. |

| ~19 | -CH(C H₃) | One of the diastereotopic methyl carbons. |

| ~18 | -CH(C H₃) | The second diastereotopic methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice for general solubility and its spectral window.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Poor shimming is a common source of broad peaks and distorted multiplets.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., 'zgpg30'). Proton decoupling is crucial as it collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and improving signal-to-noise.

-

Parameters: Acquire 1024-4096 scans with a relaxation delay of 2 seconds. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data for both experiments. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns.

Ionization and Molecular Ion Peak

Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the most prominent ion would be the deprotonated molecule [M-H]⁻ at an m/z of 193.2. With Electron Ionization (EI), a common technique for GC-MS, the molecular ion (M⁺•) would be observed at m/z 194.2. The presence of the M⁺• peak confirms the molecular weight.

Key Fragmentation Pathways (EI-MS)

Under the high-energy conditions of EI, the molecular ion will fragment in predictable ways, governed by the stability of the resulting ions and neutral fragments.[6]

-

Loss of Carboxyl Radical (α-cleavage): The most common fragmentation for α-substituted carboxylic acids is the loss of the •COOH group (45 Da) to yield a stable secondary carbocation.[7]

-

[M]⁺• → [M - COOH]⁺ + •COOH (m/z 194 → m/z 149)

-

-

Ether Bond Cleavage: Cleavage of the C2-O bond can occur, leading to the formation of a phenoxy radical and a charged acylium-containing fragment, or vice versa. The formation of the phenoxy cation is also possible.

-

[M]⁺• → [C₆H₅O]⁺ + •C₅H₉O₂ (m/z 194 → m/z 93)

-

-

Further Fragmentation: The fragment at m/z 149 can undergo further rearrangements and fragmentation, such as the loss of propene (C₃H₆, 42 Da), to yield a fragment at m/z 107.

| m/z | Proposed Fragment | Pathway |

| 194 | [C₁₁H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 149 | [C₁₀H₁₃O]⁺ | Loss of •COOH |

| 107 | [C₇H₇O]⁺ | Rearrangement and loss of C₃H₆ from m/z 149 |

| 93 | [C₆H₅O]⁺ | Cleavage of the C-O ether bond |

| 55 | [C₄H₇]⁺ | Isopropyl-containing fragment |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like this, GC-MS with EI is a powerful combination for separation and identification.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate. Derivatization to a more volatile ester (e.g., methyl ester) may be required if the free acid is not sufficiently stable or volatile for GC analysis.

-

Instrument Setup:

-

GC Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Temperatures: Set the injector to 250°C, transfer line to 280°C, and ion source to 230°C.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

-

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level allows for reproducible fragmentation and comparison with spectral libraries.[8]

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to find the molecular ion and major fragments. Compare the fragmentation pattern with the predicted pathways and reference libraries (e.g., NIST/EPA).[8]

Section 5: Integrated Analytical Workflow

Conclusion

The spectroscopic characterization of this compound is a straightforward process when approached systematically. IR spectroscopy rapidly confirms the presence of the key carboxylic acid and phenoxy functional groups. Mass spectrometry validates the molecular weight and provides structural clues through predictable fragmentation. Finally, ¹H and ¹³C NMR spectroscopy delivers a detailed map of the molecular skeleton, confirming the precise arrangement of atoms and the diastereotopicity of the isopropyl methyl groups. By integrating the data from these three orthogonal techniques, researchers can achieve an unambiguous and robust confirmation of the structure and purity of the target compound, a critical step for any subsequent scientific endeavor.

References

- Vertex AI Search. IR Spectroscopy Tutorial: Carboxylic Acids.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Max, J. J., & Chapados, C. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.

- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. National Institutes of Health (NIH).

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce/National Bureau of Standards.

Sources

- 1. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. govinfo.gov [govinfo.gov]

theoretical and computational studies of 3-Methyl-2-phenoxybutanoic acid

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Methyl-2-phenoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the phenoxyalkanoic acid class of compounds, presents a compelling subject for theoretical and computational analysis. This guide delineates a comprehensive computational workflow designed to elucidate its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we provide a framework for predicting key molecular descriptors. This document serves as a methodological blueprint for researchers seeking to apply computational chemistry to the study of novel small organic molecules, offering insights into their potential reactivity and biological activity, which is particularly relevant in fields such as herbicide and drug discovery.

Introduction: The Scientific Case for Investigating this compound

Phenoxyalkanoic acids are a well-established class of organic compounds with significant biological activities, most notably as herbicides.[1][2] The precise nature of their biological action is intimately linked to their molecular structure and electronic properties.[3] this compound (C11H14O3) is a specific analogue within this class.[4][5] A thorough understanding of its three-dimensional structure, electronic charge distribution, and reactivity is paramount for exploring its potential applications, be it in agrochemicals or as a scaffold in drug design.[3][6]

Computational chemistry provides a powerful, non-destructive avenue for such investigations, offering a molecular-level understanding that can guide and rationalize experimental work.[7] This guide outlines a systematic approach using Density Functional Theory (DFT) to predict the properties of this compound, providing a robust framework for its comprehensive in-silico characterization.

Foundational Workflow: From Molecular Structure to Optimized Geometry

The initial and most critical step in any computational study is the accurate determination of the molecule's lowest energy conformation. This is achieved through geometry optimization.

Protocol for Geometry Optimization

-

Initial Structure Construction: The 2D structure of this compound is first sketched using a molecular editor and converted into a 3D model.

-

Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is advisable to identify the global minimum on the potential energy surface.

-

Quantum Mechanical Calculation: The geometry is then optimized using DFT.

-

Method: The B3LYP functional is a widely used and reliable choice for organic molecules, balancing accuracy and computational cost.[7][8]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and anionic species.

-

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also yields zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.[7]

Caption: Workflow for obtaining the optimized molecular geometry.

Unveiling Molecular Characteristics: A Suite of In-Silico Analyses

With an optimized geometry, a wealth of molecular properties can be calculated to describe the molecule's electronic nature, reactivity, and spectroscopic signatures.

Electronic Properties and Reactivity Descriptors

The distribution of electrons within a molecule governs its reactivity. Key descriptors include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons; higher energy indicates greater reactivity as a nucleophile. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons; lower energy indicates greater reactivity as an electrophile. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[3] |

| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| pKa | ~4.5 | The predicted acidity is crucial for understanding its behavior in biological systems and its potential for salt formation.[7][8] |

Spectroscopic Fingerprinting

Computational methods can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.

-

Vibrational Spectroscopy (IR & Raman): Using the optimized geometry and the same DFT method and basis set, vibrational frequencies are calculated. The resulting frequencies and intensities can be used to generate theoretical IR and Raman spectra. Key vibrational modes to analyze for this compound include the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O ether stretch.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).

-

Calculated shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

-

| ¹H Chemical Shift (ppm) (Illustrative) | ¹³C Chemical Shift (ppm) (Illustrative) | Assignment |

| 10.0 - 12.0 | 175.0 - 180.0 | Carboxylic Acid (-COOH) |

| 6.8 - 7.5 | 115.0 - 160.0 | Aromatic Protons/Carbons |

| 4.5 - 4.8 | 75.0 - 80.0 | Alpha-proton/carbon to carboxyl (-CH-O-) |

| 0.9 - 1.5 | 15.0 - 25.0 | Methyl Protons/Carbons (-CH3) |

Potential Applications and Future Directions

The computational data generated through this workflow can provide valuable insights into the potential applications of this compound.

-

Herbicidal Activity: By comparing the electronic and structural properties of this compound with known phenoxyalkanoic acid herbicides, it may be possible to predict its potential as a weed control agent.[9][10] Structure-activity relationship (SAR) studies can be initiated based on these computational descriptors.[11]

-

Drug Development: The phenoxyalkanoic acid scaffold has been explored for various therapeutic targets.[6] The calculated properties can inform the design of derivatives with improved pharmacological profiles.

-

Molecular Docking: The optimized 3D structure can be used in molecular docking simulations to predict its binding affinity to specific protein targets, providing a mechanistic hypothesis for its biological activity.

-

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvent or a biological receptor over time.

Comprehensive Computational Workflow

The following diagram provides a holistic overview of the computational methodology described in this guide.

Caption: Comprehensive workflow for the computational study of this compound.

Conclusion

This technical guide has outlined a robust and scientifically grounded computational methodology for the in-depth study of this compound. By following the detailed protocols for geometry optimization, electronic property calculation, and spectroscopic prediction, researchers can gain a comprehensive understanding of this molecule's intrinsic characteristics. The insights derived from such theoretical and computational studies are invaluable for guiding experimental efforts, rationalizing observed properties, and exploring the potential of this compound in various scientific and industrial applications.

References

- Journal of Chemistry Letters. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures.

- Journal of Chemistry Letters. DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures.

- CORE. Applications of Density Functional Theory to Theoretical Organic Chemistry.

- PubMed Central (PMC). First-Principles Density Functional Theory Calculations for Formic Acid Adsorption onto Hydro-Garnet Compounds.

- ACS Publications. Calculated Gas-Phase Acidities Using Density Functional Theory: Is It Reliable? | The Journal of Physical Chemistry.

- National Institutes of Health (NIH). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review.

- MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.

- PubMed. Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus.

- ChemicalBook. This compound(SALTDATA: FREE).

- BLD Pharm. 13794-02-0|this compound|BLD Pharm.

- ResearchGate. Structure of phenoxyalkane acids (based on Zertal et al. 2004).

- Pharmaffiliates. CAS No : 13794-02-0 | Product Name : this compound | Pharmaffiliates.

- Pulsus Group. Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods.

- PubMed. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one.

- PubMed. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates.

- PubMed. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates.

Sources

- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound(SALTDATA: FREE) CAS#: 13794-02-0 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 8. jchemlett.com [jchemlett.com]

- 9. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 3-Methyl-2-phenoxybutanoic Acid

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of 3-Methyl-2-phenoxybutanoic acid. Drawing upon established principles in pharmacology and molecular biology, we present a logical, multi-tiered experimental strategy. This document moves beyond a simple listing of protocols to explain the causal reasoning behind each experimental choice, ensuring a robust and self-validating approach. Our central hypothesis, based on the structural class of the molecule, posits an interaction with Peroxisome Proliferator-Activated Receptors (PPARs). The ensuing guide details the necessary in vitro, cell-based, and downstream analytical techniques to rigorously test this hypothesis and explore alternative pathways.

Introduction: The Therapeutic Potential of Phenoxyalkanoic Acid Derivatives

Phenoxyalkanoic acid derivatives represent a well-established class of pharmacologically active compounds. Notably, drugs like fenofibrate and gemfibrozil, which share the phenoxy propionic acid moiety, are widely used as hypolipidemic agents.[1][2] Their primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[2] The structural similarity of this compound to these fibrates strongly suggests that it may share a similar mechanism of action.

However, the broad pharmacological profile of phenoxy acid derivatives, which includes anti-inflammatory, hypoglycemic, and even anticancer activities, necessitates a comprehensive investigation beyond a single-target hypothesis.[1][3] This guide, therefore, outlines a systematic approach to first validate the most probable mechanism—PPARα agonism—and then to explore the broader molecular consequences of cellular exposure to this compound.

A Phased Approach to Mechanistic Discovery

A robust investigation into a compound's mechanism of action follows a logical progression from direct target engagement to understanding its broader cellular and physiological effects. Our proposed workflow is designed to be iterative, with the results of each phase informing the next.

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: In Vitro Target Validation

Rationale: The foundational step is to determine if this compound physically interacts with its hypothesized target, PPARα. In silico and in vitro methods provide a direct assessment of this interaction, independent of cellular complexity.